

Tacaciclib: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Tacaciclib

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Introduction

Tacaciclib (also known as AUR102 and XL102) is an orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^[1] As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology.^[1] **Tacaciclib** is currently under clinical investigation for the treatment of advanced or metastatic solid tumors.^[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **Tacaciclib**, along with representative experimental protocols for its evaluation.

Chemical Properties and Structure

Tacaciclib is a complex small molecule with distinct structural features that contribute to its biological activity. Its chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide	PubChem CID: 164533260
Chemical Formula	C ₃₀ H ₃₆ N ₆ O ₃	PubChem CID: 164533260
Molecular Weight	528.6 g/mol	PubChem CID: 164533260
Synonyms	AUR102, XL102, D3G4JKK1MA	PubChem CID: 164533260, ClinicalTrials.gov

The structure of **Tacaciclib** is characterized by a central phenyl ring substituted with a pyridine moiety, which is in turn linked to a morpholinylbutenoyl group. This part of the molecule contains an acrylamide warhead, which is responsible for the covalent interaction with its target. The other side of the central phenyl ring is attached to a butanamide group, which is further substituted with a cyclopropyl-pyrazolyl moiety.

Mechanism of Action

Tacaciclib functions as a selective and covalent inhibitor of CDK7.^[1] CDK7 is a serine/threonine kinase that plays a dual role in cellular processes:

- **Transcriptional Regulation:** As a component of the general transcription factor TFIIF, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation of transcription of many genes, including those that promote cancer.^[1]
- **Cell Cycle Control:** CDK7 also acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.^[1]

Tacaciclib's mechanism involves the covalent modification of a cysteine residue near the ATP-binding site of CDK7. This is achieved through a Michael addition reaction between the

acrylamide "warhead" on **Tacaciclilb** and the thiol group of the cysteine. This irreversible binding locks the kinase in an inactive state.

By inhibiting CDK7, **Tacaciclilb** leads to two major downstream effects:

- **Inhibition of Transcription:** It prevents the phosphorylation of RNA Pol II, thereby suppressing the transcription of key oncogenes and survival factors.
- **Disruption of the Cell Cycle:** It blocks the activation of other CDKs, leading to cell cycle arrest.

The combined effect of transcriptional suppression and cell cycle arrest ultimately induces apoptosis in cancer cells that are dependent on CDK7 activity.^[1]

Figure 1: **Tacaciclilb**'s Mechanism of Action.

Biological Activity

While specific IC₅₀ values for **Tacaciclilb** against CDK7 and its selectivity profile across the kinome are not yet publicly disclosed, preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including breast cancer, prostate cancer, and lymphoma.^[1] Its mechanism as a covalent inhibitor suggests a high degree of potency and a prolonged duration of action. The evaluation of its precise potency and selectivity is a standard part of its preclinical and clinical development.

Experimental Protocols

The following are representative protocols for the biochemical and cell-based evaluation of a CDK7 inhibitor like **Tacaciclilb**. These are generalized methods and may require optimization for specific experimental conditions.

Biochemical Kinase Assay (CDK7 Inhibition)

This protocol describes a method to determine the in vitro potency of **Tacaciclilb** against the CDK7/Cyclin H/MAT1 complex.

Materials:

- Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP solution
- Peptide substrate (e.g., a synthetic peptide derived from the C-terminal domain of RNA Pol II)
- ³³P-γ-ATP (radiolabel)
- **Tacaciclib** stock solution in DMSO
- 96-well plates
- Phosphocellulose filter mats
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Tacaciclib** in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.
- In a 96-well plate, add the diluted **Tacaciclib** or DMSO (vehicle control) to the appropriate wells.
- Add the CDK7/Cyclin H/MAT1 enzyme complex to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate, ATP, and ³³P-γ-ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding phosphoric acid.

- Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated peptide will bind to the filter, while the unreacted ^{33}P - γ -ATP will be washed away.
- Wash the filter mat multiple times with phosphoric acid to remove background signal.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each **Tacaciclib** concentration relative to the vehicle control and determine the IC_{50} value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay

This protocol measures the effect of **Tacaciclib** on the proliferation and viability of a cancer cell line.

Materials:

- Cancer cell line known to be sensitive to CDK7 inhibition (e.g., a breast or prostate cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Tacaciclib** stock solution in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., resazurin-based or ATP-based assay kit)
- Plate reader (fluorescence or luminescence)

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Tacaciclib** in complete cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **Tacaciclib** or DMSO (vehicle control).

- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Measure the fluorescence or luminescence signal using a plate reader.
- Calculate the percent viability for each **Tacaciclilb** concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Figure 2: Typical Drug Discovery Workflow for a Kinase Inhibitor.

Conclusion

Tacaciclilb is a promising, orally bioavailable, covalent inhibitor of CDK7 with a clear mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its chemical structure is designed for selective and irreversible binding to its target. While detailed quantitative data on its potency and selectivity are awaited from ongoing clinical trials, the preclinical evidence supports its development as a potential therapeutic agent for a range of solid tumors. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of **Tacaciclilb** and other CDK7 inhibitors.

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References

- 1. Transcription associated cyclin-dependent kinases as therapeutic targets for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tacaciclilb: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12376602#the-chemical-properties-and-structure-of-tacaciclib>]

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